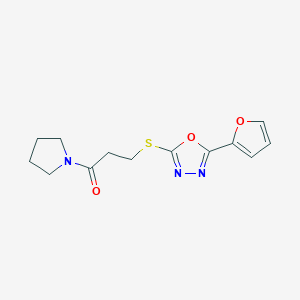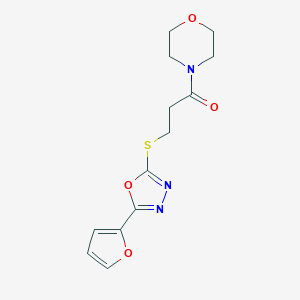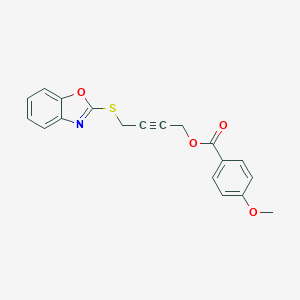
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. It has been widely used in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to protect against oxidative stress and prevent cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its solubility in water is limited, which may affect its bioavailability in biological systems.
Zukünftige Richtungen
There are several future directions for the use of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a catalyst for organic reactions.
Synthesemethoden
The synthesis of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 2-amino-5-methylphenol with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in high yield and purity after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been used in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe to detect metal ions such as copper and iron in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
Molekularformel |
C16H15NO3 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12-7-8-15-14(11-12)17(16(18)20-15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
FHAZOOKQOLEAGG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
Löslichkeit |
14.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)


![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)